molecular formula C9H11ClFNO B13503636 1-Amino-2-(3-chloro-4-fluorophenyl)propan-2-ol

1-Amino-2-(3-chloro-4-fluorophenyl)propan-2-ol

Cat. No.: B13503636
M. Wt: 203.64 g/mol
InChI Key: JDSAVNRTBLPSFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Amino-2-(3-chloro-4-fluorophenyl)propan-2-ol is an organic compound that features a unique combination of amino, chloro, and fluoro functional groups attached to a propanol backbone

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 3-chloro-4-fluoroaniline and epichlorohydrin.

    Reaction Steps:

    Reaction Conditions: These reactions are typically carried out under controlled temperatures and pH conditions to ensure high yield and purity.

Industrial Production Methods: Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as halides, amines, and alcohols.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Derivatives with different functional groups replacing the amino group.

Scientific Research Applications

1-Amino-2-(3-chloro-4-fluorophenyl)propan-2-ol has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory pathways.

    Biology: The compound is studied for its potential effects on cellular signaling pathways and its ability to modulate enzyme activity.

    Materials Science: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-Amino-2-(3-chloro-4-fluorophenyl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

    1-Amino-3-(3-chloro-4-fluorophenyl)propan-2-ol: Similar structure but with a different substitution pattern on the propanol backbone.

    1-Amino-2-(3-chloro-4-methylphenyl)propan-2-ol: Similar structure but with a methyl group instead of a fluoro group.

    1-Amino-2-(3-chloro-4-bromophenyl)propan-2-ol: Similar structure but with a bromo group instead of a fluoro group.

Uniqueness: 1-Amino-2-(3-chloro-4-fluorophenyl)propan-2-ol is unique due to the presence of both chloro and fluoro groups, which impart distinct chemical and biological properties. The combination of these functional groups can enhance the compound’s reactivity and specificity for certain molecular targets, making it a valuable compound in various research applications.

Properties

Molecular Formula

C9H11ClFNO

Molecular Weight

203.64 g/mol

IUPAC Name

1-amino-2-(3-chloro-4-fluorophenyl)propan-2-ol

InChI

InChI=1S/C9H11ClFNO/c1-9(13,5-12)6-2-3-8(11)7(10)4-6/h2-4,13H,5,12H2,1H3

InChI Key

JDSAVNRTBLPSFR-UHFFFAOYSA-N

Canonical SMILES

CC(CN)(C1=CC(=C(C=C1)F)Cl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.